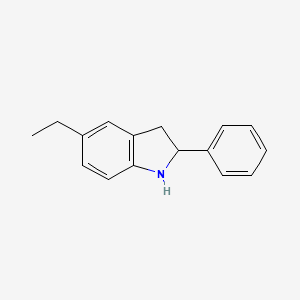![molecular formula C12H22O2Si B11881742 Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane](/img/structure/B11881742.png)
Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane: es un compuesto organosilícico caracterizado por una estructura bicíclica con un átomo de silicio unido a dos grupos etoxi y un grupo metilo. Este compuesto destaca por sus características estructurales únicas y sus aplicaciones en diversos campos, incluyendo la ciencia de los materiales y la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane típicamente implica la hidrosilylación de norborneno con dietoximetilsilano. La reacción está catalizada por un catalizador a base de platino, como el catalizador de Karstedt, bajo condiciones suaves. El esquema general de la reacción es el siguiente:
Norbornene+DietoximetilsilanoCatalizador Ptthis compound
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la destilación y la cromatografía, son comunes en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el peróxido de hidrógeno o los perácidos, lo que lleva a la formación de derivados de silanol o siloxano.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, dando como resultado la formación de derivados de silano.
Sustitución: Los grupos etoxi en el compuesto se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica. Los reactivos comunes incluyen haluros y alcóxidos.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, perácidos; típicamente se lleva a cabo a temperatura ambiente.
Reducción: Hidruro de litio y aluminio; las reacciones generalmente se realizan en disolventes anhidros como el tetrahidrofurano.
Sustitución: Haluros, alcóxidos; las reacciones pueden requerir la presencia de una base y a menudo se llevan a cabo bajo condiciones de reflujo.
Principales productos:
Oxidación: Derivados de silanol o siloxano.
Reducción: Derivados de silano.
Sustitución: Diversos silanos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane se utiliza como precursor en la síntesis de materiales avanzados, incluyendo polímeros y resinas. Su estructura única permite la creación de materiales con propiedades mecánicas y térmicas mejoradas.
Biología y Medicina: En la investigación biológica, este compuesto se utiliza en el desarrollo de biomateriales basados en silicio. Estos materiales se exploran por su posible uso en implantes médicos y sistemas de administración de fármacos debido a su biocompatibilidad y estabilidad.
Industria: En el sector industrial, this compound se emplea como agente de acoplamiento en la producción de adhesivos y selladores. Mejora la adhesión entre diferentes materiales, como metales y polímeros, mejorando el rendimiento general del producto final.
Mecanismo De Acción
El mecanismo de acción de Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane implica su capacidad para formar enlaces fuertes con diversos sustratos. El átomo de silicio en el compuesto puede formar enlaces covalentes estables con oxígeno, carbono y otros elementos, facilitando la formación de estructuras complejas. Los objetivos moleculares incluyen grupos hidroxilo en las superficies, lo que lleva a la formación de enlaces de siloxano. Estos enlaces son cruciales en aplicaciones como la modificación de superficies y el refuerzo de materiales.
Comparación Con Compuestos Similares
Compuestos similares:
- Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane
- Bicyclo[2.2.1]hept-5-en-2-yltrimethoxysilane
- Bicyclo[2.2.1]hept-5-en-2-ylmethyldiethoxysilane
Comparación: Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane es único debido a la presencia de ambos grupos etoxi y metilo unidos al átomo de silicio. Esta combinación proporciona un equilibrio entre la reactividad y la estabilidad, lo que lo hace adecuado para una amplia gama de aplicaciones. En contraste, compuestos como Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane, que tienen tres grupos etoxi, pueden exhibir una mayor reactividad pero una menor estabilidad. Del mismo modo, Bicyclo[2.2.1]hept-5-en-2-yltrimethoxysilane, con tres grupos metoxi, puede ofrecer perfiles de reactividad y aplicaciones diferentes.
Propiedades
Fórmula molecular |
C12H22O2Si |
|---|---|
Peso molecular |
226.39 g/mol |
Nombre IUPAC |
2-bicyclo[2.2.1]hept-5-enyl-diethoxy-methylsilane |
InChI |
InChI=1S/C12H22O2Si/c1-4-13-15(3,14-5-2)12-9-10-6-7-11(12)8-10/h6-7,10-12H,4-5,8-9H2,1-3H3 |
Clave InChI |
IFNXJVLFRFKOBT-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(C1CC2CC1C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-](/img/structure/B11881728.png)




![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)
![3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11881777.png)
